molecular formula C40H32N2 B568136 1-[4-[4-(2,3-dihydro-1H-benzo[d][1]benzazepin-1-yl)phenyl]phenyl]-2,3-dihydro-1H-benzo[d][1]benzazepine CAS No. 120259-94-1

1-[4-[4-(2,3-dihydro-1H-benzo[d][1]benzazepin-1-yl)phenyl]phenyl]-2,3-dihydro-1H-benzo[d][1]benzazepine

Cat. No.: B568136
CAS No.: 120259-94-1
M. Wt: 540.71
InChI Key: IHTMMGPYVSWTJF-UHFFFAOYSA-N
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Description

1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,3-dihydro-1H-dibenzo[b,d]azepine) is a complex organic compound featuring a biphenyl core linked to two dibenzoazepine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,3-dihydro-1H-dibenzo[b,d]azepine) typically involves multi-step organic reactions. One common approach is the catalyst-free ring expansion reaction of tetrahydroisoquinolines with o-alkynylarylaldehydes to construct the dibenzo[b,d]azepine skeleton . This method is advantageous due to its efficiency and the absence of catalysts, making it more environmentally friendly.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis methods, such as the catalyst-free ring expansion, could be a potential approach for industrial production.

Chemical Reactions Analysis

Types of Reactions

1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,3-dihydro-1H-dibenzo[b,d]azepine) can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,3-dihydro-1H-dibenzo[b,d]azepine) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,3-dihydro-1H-dibenzo[b,d]azepine) involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,3-dihydro-1H-dibenzo[b,d]azepine) is unique due to its biphenyl core linked to two dibenzoazepine moieties, which imparts distinct structural and functional properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-[4-[4-(2,3-dihydro-1H-benzo[d][1]benzazepin-1-yl)phenyl]phenyl]-2,3-dihydro-1H-benzo[d][1]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H32N2/c1-3-9-33-29(7-1)23-25-41-37-13-5-11-35(39(33)37)31-19-15-27(16-20-31)28-17-21-32(22-18-28)36-12-6-14-38-40(36)34-10-4-2-8-30(34)24-26-42-38/h1-4,7-10,13-26,35-36H,5-6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTMMGPYVSWTJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C3C=CC=CC3=CC=NC2=C1)C4=CC=C(C=C4)C5=CC=C(C=C5)C6CCC=C7C6=C8C=CC=CC8=CC=N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H32N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50703115
Record name 1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dihydro-1H-dibenzo[b,d]azepine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120259-94-1
Record name 1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dihydro-1H-dibenzo[b,d]azepine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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